molecular formula C15H12ClNO2 B070379 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile CAS No. 175204-00-9

2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile

Cat. No.: B070379
CAS No.: 175204-00-9
M. Wt: 273.71 g/mol
InChI Key: GOYLMWYDYSHDDL-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This substituted benzonitrile derivative features a 4-chlorobenzyl ether moiety, a structural motif commonly explored in the development of bioactive molecules. Its primary research application lies in its potential as a key building block for the synthesis of more complex compounds, particularly those targeting kinase enzymes and other signaling proteins involved in cellular proliferation and inflammation. The nitrile group offers a synthetically manipulable handle for further functionalization, while the chlorophenyl and methoxy substituents contribute to the compound's overall lipophilicity and potential for target binding via π-π stacking and hydrophobic interactions. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a precursor in the development of novel therapeutic candidates for oncological and inflammatory diseases. It is supplied exclusively for laboratory research purposes to advance scientific understanding of chemical and biological pathways.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-14-3-2-4-15(13(14)9-17)19-10-11-5-7-12(16)8-6-11/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYLMWYDYSHDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384984
Record name 2-[(4-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175204-00-9
Record name 2-[(4-chlorobenzyl)oxy]-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile typically involves multiple steps. One common method starts with the chlorination of 4-chlorobenzhydrol using phosphorus tribromide in tetrachloromethane to produce 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then reacted with ethylenechlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. Finally, this compound undergoes a reaction with piperidine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The precise molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, core structures, and physicochemical properties are highlighted.

Structural Analogs

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) LogP* (Predicted)
This compound Benzonitrile - 2-(4-Chlorophenylmethoxy)
- 6-Methoxy
C₁₅H₁₂ClNO₂ 273.72 ~3.1
2-((4-Chlorophenyl)sulfonyl)-6-methoxy-3-(4-methoxyphenyl)benzo[b]thiophene Benzo[b]thiophene - 2-(4-Chlorophenylsulfonyl)
- 6-Methoxy
- 3-(4-Methoxyphenyl)
C₂₂H₁₇ClO₄S₂ 444.95 ~4.8†
2-Methoxy-6-(phenylmethoxy)benzonitrile Benzonitrile - 2-Methoxy
- 6-Phenylmethoxy
C₁₅H₁₃NO₂ 239.27 ~2.9
2-[(4-Fluorophenyl)methoxy]-6-methoxybenzonitrile Benzonitrile - 2-(4-Fluorophenylmethoxy)
- 6-Methoxy
C₁₅H₁₂FNO₂ 257.26 ~2.8

*LogP values estimated using fragment-based methods.
†LogP for sulfonyl-containing compounds is typically higher due to increased lipophilicity.

Key Differences and Implications

Core Structure: The benzonitrile core in the target compound contrasts with the benzo[b]thiophene core in the sulfonyl derivative . The thiophene ring introduces sulfur atoms and a fused aromatic system, enhancing molecular weight (444.95 vs.

Substituent Effects: 4-Chlorophenyl vs. ~3.1). Sulfonyl vs. Methoxy: The sulfonyl group in the benzo[b]thiophene derivative increases polarity and acidity (pKa ~1-2 for sulfonyl protons) compared to methoxy groups.

Physicochemical Properties: The target compound’s LogP ~3.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration. The sulfonyl-containing analog exhibits higher LogP (~4.8), favoring membrane permeability but risking metabolic instability.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely involves nucleophilic aromatic substitution or Ullmann coupling, whereas the benzo[b]thiophene derivative requires multi-step sulfonation and cyclization.
  • Data Gaps : Experimental data (e.g., melting point, solubility) for the target compound are unavailable, limiting direct comparisons. Predicted LogP values should be validated experimentally.

Biological Activity

2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile, also known by its CAS number 175204-00-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H16ClO2\text{C}_{17}\text{H}_{16}\text{ClO}_2

This structure features a chlorophenyl group and methoxy substituents, which are significant for its biological activity.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of PRC2 Activity : The compound has been identified as a potential inhibitor of the polycomb repressive complex 2 (PRC2), which is involved in gene silencing through histone methylation. Inhibition of PRC2 can lead to reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, particularly against Salmonella typhi and Bacillus subtilis, indicating a potential for developing antimicrobial therapies .

Biological Activity Summary

The biological activities associated with this compound include:

Activity TypeObserved EffectsReference
AnticancerInhibits tumor growth in various cancer models
AntimicrobialModerate to strong activity against specific bacteria
Enzyme InhibitionStrong inhibitory effects on acetylcholinesterase and urease

Case Studies and Research Findings

  • Anticancer Studies :
    • A study highlighted the compound's role in inhibiting DLBCL (diffuse large B-cell lymphoma) by targeting PRC2-mediated pathways. The inhibition led to reduced methylation of histone H3 at lysine 27 (H3K27), reactivating tumor suppressor genes and demonstrating significant antitumor activity in vitro and in vivo models .
  • Antimicrobial Efficacy :
    • In a comparative study of synthesized compounds, this compound showed promising antibacterial properties. It was particularly effective against Salmonella typhi, with an observed minimum inhibitory concentration (MIC) suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • The compound exhibited strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatments. This suggests its potential application in managing conditions like Alzheimer's disease .

Pharmacokinetics and Toxicity

While the pharmacokinetic profile of this compound requires further investigation, initial findings suggest moderate metabolic stability. Toxicity assessments are essential for understanding safe dosage ranges, especially given its application in cancer therapy and antimicrobial use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 6-methoxy-2-hydroxybenzonitrile with (4-chlorophenyl)methyl bromide in anhydrous THF or DMF, using a base like K₂CO₃ or NaH to deprotonate the hydroxyl group. Purification typically involves column chromatography (ethyl acetate/hexane gradients) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Steric hindrance from the 4-chlorophenyl group may necessitate elevated temperatures (e.g., reflux) or prolonged reaction times (12–24 hours) .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and dihedral angles. For example, the dihedral angle between the benzonitrile core and 4-chlorophenylmethoxy group can be determined (expected range: 60–80° based on similar structures) .
  • Complementary Techniques : FTIR (C≡N stretch ~2220 cm⁻¹), ¹H/¹³C NMR (methoxy protons at ~3.8 ppm, aromatic protons split due to substituents), and HRMS for molecular ion confirmation .

Q. What intermolecular interactions stabilize its crystal packing?

  • Methodology : Analyze SC-XRD data to identify weak interactions like C–H···N (2.5–3.0 Å), C–H···O (2.8–3.2 Å), and π–π stacking (3.5–4.0 Å). These interactions often form 3D networks, influencing melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile
Reactant of Route 2
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2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile

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